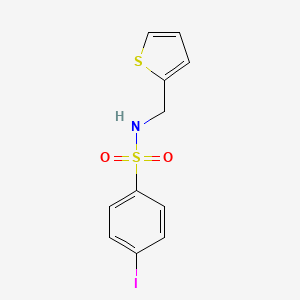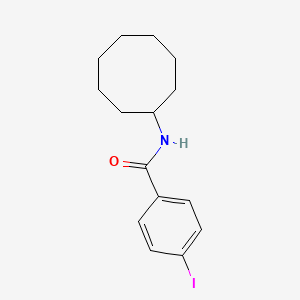
N-cyclooctyl-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-4-iodobenzamide is an organic compound with the molecular formula C15H20INO. It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of a benzamide structure, which also contains an iodine atom at the para position of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with cyclooctylamine. The process can be summarized as follows:
Activation of 4-iodobenzoic acid: The carboxylic acid group of 4-iodobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated 4-iodobenzoic acid is then reacted with cyclooctylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-cyclooctyl-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzene ring can be substituted with other nucleophiles, such as in a Suzuki coupling reaction where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming N-cyclooctylbenzamide.
Oxidation Reactions: The benzamide group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Biaryl derivatives.
Reduction: N-cyclooctylbenzamide.
Oxidation: 4-iodobenzoic acid derivatives.
科学研究应用
N-cyclooctyl-4-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of radiopharmaceuticals for imaging and therapeutic purposes, particularly in targeting melanoma cells.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a diagnostic tool in nuclear medicine.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including potential drug candidates.
作用机制
The mechanism of action of N-cyclooctyl-4-iodobenzamide involves its interaction with specific molecular targets. In the context of radiopharmaceuticals, the iodine atom allows for radiolabeling, which can be used to track the distribution of the compound in biological systems. The cyclooctyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes and its accumulation in target tissues such as melanoma cells .
相似化合物的比较
N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA): Used in similar applications for targeting melanoma cells.
4-iodobenzamide: A simpler analog without the cyclooctyl group, used in various chemical syntheses.
Uniqueness: N-cyclooctyl-4-iodobenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potentially enhanced biological activity. This makes it a valuable compound in the development of radiopharmaceuticals and other medicinal applications .
属性
IUPAC Name |
N-cyclooctyl-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYLINMIWUMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
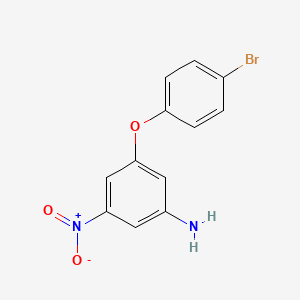
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2545573.png)
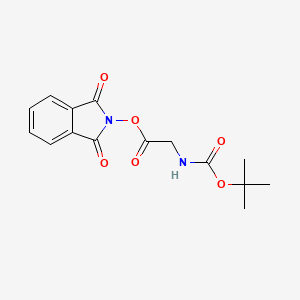
![6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)
![2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2545577.png)
![3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2545579.png)
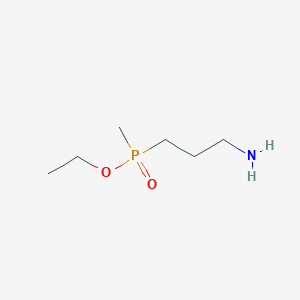
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2545584.png)
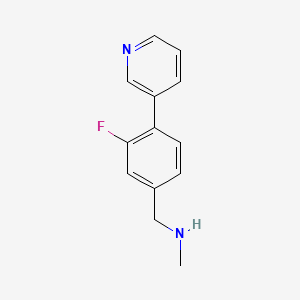
![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)
![2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2545589.png)
![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)
amine](/img/structure/B2545591.png)
